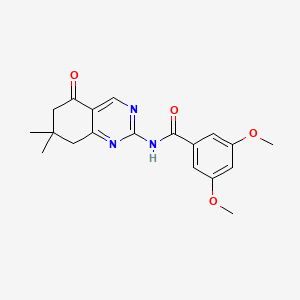

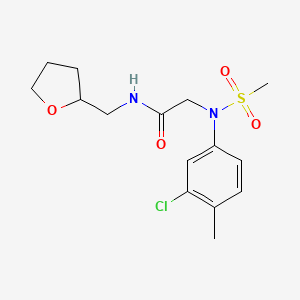

![molecular formula C17H18FN3O3 B5513850 7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)

7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the target structure often involves multi-step chemical processes aiming to introduce specific functional groups that confer desired properties. For example, novel synthesis approaches have been developed for compounds exhibiting potent antibacterial activity against respiratory pathogens, demonstrating the importance of structural configuration in biological activity (Odagiri et al., 2013). Similarly, compounds with antihypertensive activity have been prepared, showcasing the versatility of spirocyclic and quinoline derivatives in medicinal chemistry (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their function. X-ray diffraction studies and spectral analyses provide detailed insights into their configuration, contributing to a better understanding of their reactivity and interaction with biological targets. The structure-activity relationship studies often highlight the significance of the spirocyclic framework and substituents in modulating biological activity (Tsukamoto et al., 1995).

Chemical Reactions and Properties

Compounds like the one in focus undergo various chemical reactions, highlighting their reactivity and potential for modification. The Prins/pinacol cascade process, for instance, illustrates a method for synthesizing oxaspirocycles, revealing the compound’s versatility in chemical transformations (Reddy et al., 2014). Such reactions are essential for tailoring the compound's properties for specific applications.

Aplicaciones Científicas De Investigación

Antibacterial Activity

One significant application area for compounds related to "7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one" is in the development of potent antibacterial drugs for treating respiratory tract infections. Studies have shown that certain compounds exhibit potent in vitro antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative strains, as well as multidrug-resistant and quinolone-resistant bacteria. These findings suggest potential for these compounds in addressing the growing issue of antibiotic resistance (Odagiri et al., 2013).

Photophysical Properties

Another area of research focuses on the photophysical properties of related compounds. Studies exploring the excited-state processes of 8-Hydroxyquinoline, a core component of the compound , shed light on its fluorescence characteristics, photoinduced tautomerization, and solvation effects. These insights are crucial for developing applications in analytical chemistry, sensors, and organic electronics (Bardez et al., 1997).

Antihypertensive Activity

Compounds structurally related to "7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one" have also been explored for their potential antihypertensive effects. Research in this area indicates the possibility of utilizing these compounds as antihypertensive agents, highlighting their capacity to interact with adrenergic receptors and lower blood pressure, albeit with varying degrees of selectivity towards alpha-adrenergic receptor subtypes (Caroon et al., 1981).

Metal Ion Sensing and Complexation

The study of the interaction between 8-Hydroxyquinoline derivatives and metal ions offers insights into the development of metal ion sensors and complexation agents. These compounds exhibit strong fluorescence when chelated with certain metal ions, making them useful for the detection, separation, and quantitative analysis of metal ions. This application is particularly relevant in the fields of analytical chemistry, environmental monitoring, and materials science (Park et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-[(8-fluoro-4-oxo-1H-quinolin-2-yl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-13-4-1-3-12-14(22)7-11(20-15(12)13)8-21-6-2-5-17(10-21)9-19-16(23)24-17/h1,3-4,7H,2,5-6,8-10H2,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYZOZFNHUJYFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC(=O)O2)CN(C1)CC3=CC(=O)C4=C(N3)C(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(8-Fluoro-4-hydroxyquinolin-2-YL)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)

![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)